molecular formula C12H16O4 B12118345 3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B12118345
M. Wt: 224.25 g/mol
InChI Key: FRELPDYZPNNWJO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the methylpropanoic acid group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the modulation of reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. The compound’s ability to interact with enzymes and proteins involved in oxidative stress and cell death pathways is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of the dimethoxyphenyl group and the methylpropanoic acid moiety.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

FRELPDYZPNNWJO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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